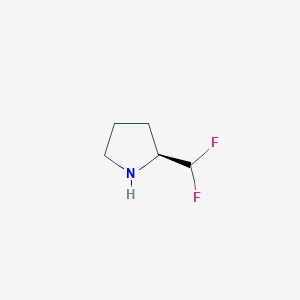
(2S)-2-(difluoromethyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-(Difluoromethyl)pyrrolidine is a chiral compound characterized by the presence of a difluoromethyl group attached to the second carbon of a pyrrolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides, which allows for the formation of the pyrrolidine ring with high stereochemical control . Another approach involves the use of chiral pyrrolidine functionalized metal-organic frameworks (MOFs) and covalent-organic frameworks (COFs) to achieve the desired stereochemistry .
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions: (2S)-2-(Difluoromethyl)pyrrolidine can undergo various chemical reactions, including:
Reduction: Reduction reactions can modify the difluoromethyl group, potentially leading to the formation of different fluorinated derivatives.
Substitution: The compound can participate in substitution reactions, where the difluoromethyl group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like peroxides for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure high selectivity and yield.
Major Products: Major products formed from these reactions include pyrrolinium-based ionic liquid crystals, various fluorinated derivatives, and substituted pyrrolidine compounds.
Aplicaciones Científicas De Investigación
(2S)-2-(Difluoromethyl)pyrrolidine has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Mecanismo De Acción
The mechanism of action of (2S)-2-(difluoromethyl)pyrrolidine involves its interaction with molecular targets and pathways. For example, in the context of drug discovery, the compound can act as an inhibitor of specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
N,N’-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: A compound with similar fluorinated groups, used as a catalyst in hydrogen-bonding organocatalysis.
Uniqueness: (2S)-2-(Difluoromethyl)pyrrolidine is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, reactivity, and potential for specific interactions in biological systems, making it a valuable tool in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C5H9F2N |
|---|---|
Peso molecular |
121.13 g/mol |
Nombre IUPAC |
(2S)-2-(difluoromethyl)pyrrolidine |
InChI |
InChI=1S/C5H9F2N/c6-5(7)4-2-1-3-8-4/h4-5,8H,1-3H2/t4-/m0/s1 |
Clave InChI |
BRJUDDAYKBMPMV-BYPYZUCNSA-N |
SMILES isomérico |
C1C[C@H](NC1)C(F)F |
SMILES canónico |
C1CC(NC1)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



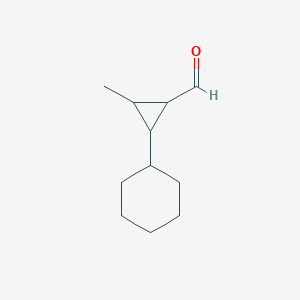
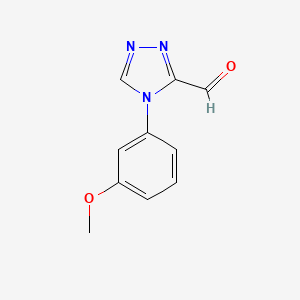
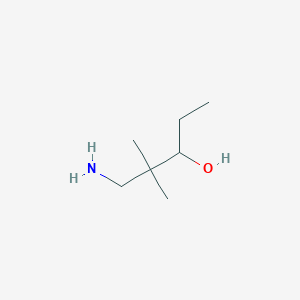

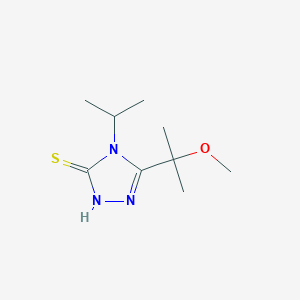
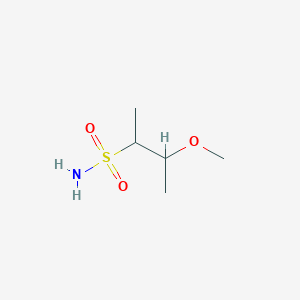
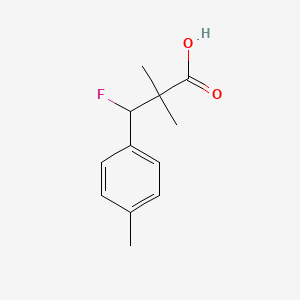
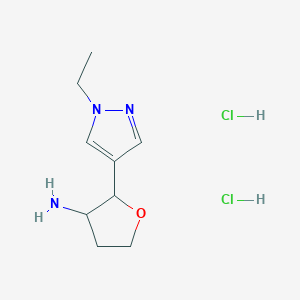
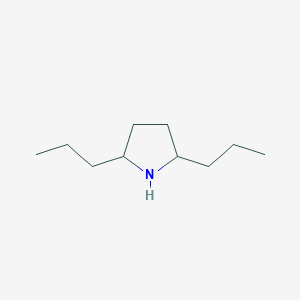
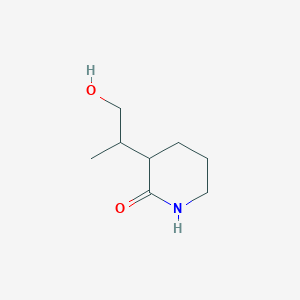

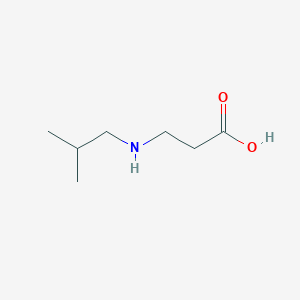
![2-[3-(Hydroxymethyl)pyrrolidin-1-yl]cyclobutan-1-ol](/img/structure/B13165643.png)
